Ketoprofen sodium is the sodium salt of Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID) [, , ]. Ketoprofen sodium is known for its enhanced solubility in aqueous solutions compared to the parent compound, Ketoprofen [, ]. This property makes it a valuable subject in various scientific research applications, particularly in pharmaceutical formulations and drug delivery systems.
Ketoprofen sodium is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It is the sodium salt form of ketoprofen, which enhances its solubility and bioavailability, making it suitable for various pharmaceutical formulations. Ketoprofen sodium is commonly employed in the treatment of conditions such as arthritis, dysmenorrhea, and postoperative pain.
Ketoprofen was first synthesized in the 1960s and has since been widely studied for its pharmacological effects. The sodium salt form improves its stability and solubility in aqueous solutions, facilitating its use in liquid formulations and soft gelatin capsules.
Ketoprofen sodium is classified under the category of non-steroidal anti-inflammatory drugs. It functions by inhibiting cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins—compounds that mediate inflammation and pain.
The synthesis of ketoprofen sodium typically involves several steps:
This method provides a reliable route for synthesizing ketoprofen sodium with high purity.
The molecular structure of ketoprofen sodium can be described as follows:
Ketoprofen sodium can participate in various chemical reactions:
These reactions are significant for developing new formulations or derivatives with enhanced therapeutic effects .
The mechanism of action of ketoprofen sodium involves:
Clinical studies demonstrate that ketoprofen effectively reduces pain scores significantly after administration, indicating its efficacy as an analgesic .
These properties make ketoprofen sodium suitable for various pharmaceutical applications .
Ketoprofen sodium has several scientific uses:
Ketoprofen (chemically known as 2-(3-benzoylphenyl)propanoic acid) was first developed in 1967 and approved for clinical use in Europe in 1973 as a potent non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class [5] [9]. The initial commercial form was the free acid (KA), which presented significant formulation challenges due to its limited aqueous solubility and gastric irritation potential. This drove pharmaceutical innovation toward salt formation, with ketoprofen sodium emerging as a solution to improve solubility and dissolution kinetics. The pivotal development came in 1997 when Hildebrand and Müller-Goymann established a reliable two-step synthetic protocol involving dissolution of ketoprofen acid in ethanolic NaOH followed by controlled crystallization from 96% ethanol [1]. This represented a significant manufacturing advancement over earlier approaches, yielding a stable crystalline salt that maintained integrity for up to 4 years in solid form and 1 year in aqueous solution [1]. The transition to sodium salt formulation addressed critical biopharmaceutical limitations while preserving the inherent high potency of ketoprofen – documented as 20 times greater than ibuprofen and 160 times more potent than acetylsalicylic acid in preclinical inflammation models [5] [9].
The synthesis of ketoprofen sodium involves distinct methodologies with significant implications for purity, crystallinity, and scalability:
Solvent-Based Crystallization: The established method (Fig. 1) involves dissolving ketoprofen acid in ethanolic NaOH (typically 96% ethanol), followed by solvent evaporation to produce an amorphous intermediate. This intermediate is subsequently recrystallized under controlled conditions (ambient temperature, gradual solvent reduction) to yield stable crystals [1]. Critical process parameters include ethanol concentration (>90%), temperature control (20-25°C), and evaporation rate, which collectively influence crystal habit, particle size distribution, and residual solvent levels. This method produces material with high phase purity (>98%) and consistent stoichiometry suitable for pharmaceutical manufacturing. The resulting crystals exhibit a characteristic orthorhombic structure with defined unit cell parameters essential for batch reproducibility [1].
Solid-State Mechanochemistry: Emerging approaches utilize solvent-free mechanical activation through ball milling or grinding of ketoprofen acid with sodium carbonate/bicarbonate [3]. This method offers environmental advantages by eliminating organic solvents and reducing energy consumption. However, challenges include:
Table 1: Comparative Analysis of Ketoprofen Sodium Synthesis Methods
Parameter | Solvent-Based Method | Solid-State Method |
---|---|---|
Reaction Medium | Ethanolic NaOH (≥96%) | Solvent-free mechanical activation |
Key Steps | Dissolution → Evaporation → Controlled crystallization | Co-grinding → Compression → Thermal treatment |
Crystal Form | Defined orthorhombic structure | Variable polymorphic forms |
Phase Purity | >98% | 85-92% (typically requires purification) |
Scalability | Established industrial process | Limited to small batch production |
Environmental Impact | Organic solvent waste generated | Negligible VOC emissions |
Processing Time | 48-72 hours (including drying) | 4-8 hours active processing |
Critical Quality Attributes | Controlled particle size, low solvent residue | Polymorphic consistency, thermal stability |
Ionic liquid (IL) technology has revolutionized ketoprofen salt formulation by enabling customized physicochemical properties through anion exchange. Ketoprofen's carboxylic acid functionality serves as the anionic component paired with organic cations to form room-temperature ionic liquids (API-ILs) with enhanced properties [4] [6] [8]:
Amino Acid Ester Salts: Combining ketoprofen with amino acid ester cations (e.g., L-valine ethyl ester, L-leucine ethyl ester) produces stable ILs with melting points ranging from 42°C ([L-ValOPr][KETO]) to 94°C ([L-LeuOEt][KETO]) [4]. The cation structure directly influences thermal behavior – longer alkyl chains decrease melting points, while branched chains increase glass transition temperatures. These ILs demonstrate superior solubility profiles (5-10 fold increase in aqueous media compared to sodium salt) while maintaining the pharmacological activity of ketoprofen.
Bioenhancer Combinations: Innovative IL pairing with bioenhancers like piperine creates multifunctional systems. The ketoprofen-piperine IL (KP-PI IL) exhibits:
Liquid state at room temperature enabling novel delivery routes [6]The mechanism involves proton transfer between ketoprofen (pKa=4.45) and piperine (pKa=12.25), creating a stable ion pair with disrupted crystallinity [6].
Local Anesthetic Mixtures: Eutectic mixtures with local anesthetics (procaine, benzocaine, tetracaine) form through hydrogen-bonding interactions rather than full proton transfer. These systems maintain the bioactivity of both components while creating liquids with glass transition temperatures between -15°C to -35°C, enabling topical formulations with combined analgesic and anti-inflammatory effects [8].
Table 2: Ionic Liquid Systems for Ketoprofen Delivery
Cation Partner | System Type | Melting Point/Glass Transition | Key Advantages |
---|---|---|---|
L-Valine ethyl ester | Protic ionic liquid | 54.3°C (m.p.) | Enhanced thermal stability |
L-Leucine ethyl ester | Protic ionic liquid | 94.2°C (m.p.) | High crystallinity |
Piperine | Ionic liquid | Liquid at RT (Tg=-42°C) | Transdermal enhancement, dual activity |
Procaine | Deep eutectic mixture | Tg=-35°C | Combined local anesthetic/NSAID activity |
Benzocaine | Deep eutectic mixture | Tg=-28°C | Topical formulation potential |
Choline | Ionic liquid | 62-65°C (m.p.) | Reduced cytotoxicity vs. Na+ salt |
Mixed crystal formation between ketoprofen sodium and ketoprofen acid represents a significant advancement in solid-state formulation, creating materials with hybrid properties. The process occurs through co-crystallization from ethanolic solutions containing both compounds in specific ratios [1]:
π-π stacking of benzophenone rings [1]
Stability Enhancement: The crystalline hybrid demonstrates superior stability compared to pure ketoprofen sodium under accelerated storage conditions (40°C/75% RH), showing:
Maintained crystallinity without amorphous conversion [1]This stability originates from the complementary bonding where ketoprofen acid molecules stabilize the crystal lattice through hydrogen bonding networks that pure sodium salt lacks.
Dissolution Modulation: The mixed crystal system exhibits a unique bi-phasic dissolution profile characterized by:
The mechanochemical formation of these mixed crystals occurs through trituration of physical mixtures with trace ethanol (3-5% v/w), inducing molecular mobility sufficient for crystal reorganization while avoiding full dissolution. This solid-state approach offers manufacturing advantages by reducing solvent consumption and enabling continuous production through twin-screw extrusion processes [1].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7